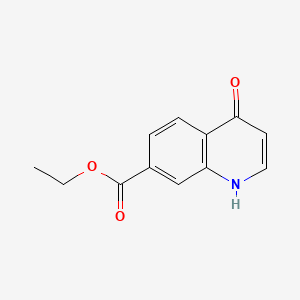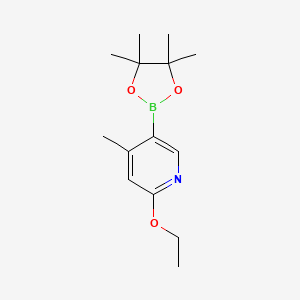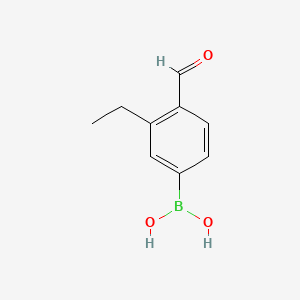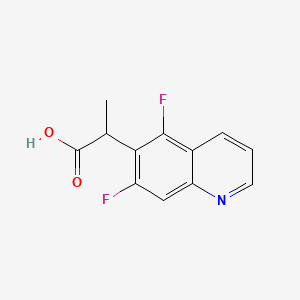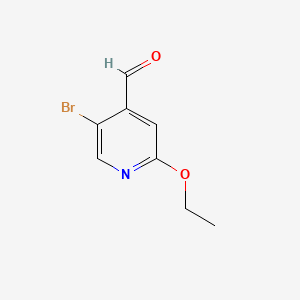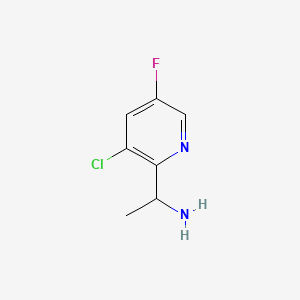
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethoxy)aniline” is a complex organic compound. It contains an aniline group (a benzene ring attached to an amine group), a trifluoromethoxy group (an oxygen atom bonded to a carbon atom that is bonded to three fluorine atoms), and a tetramethyl-1,3,2-dioxaborolane group (a boron atom in a five-membered ring with two oxygen atoms and two carbon atoms, each of which is bonded to two additional methyl groups) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the aniline group, the introduction of the trifluoromethoxy group, and the creation of the tetramethyl-1,3,2-dioxaborolane group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular formula of this compound is C12H18BNO2 . It has a molar mass of approximately 219.09 g/mol . The exact structure would depend on the specific locations of the functional groups on the benzene ring .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The aniline group could participate in reactions typical of amines and aromatic compounds. The trifluoromethoxy group could undergo reactions typical of ethers and halogenated compounds. The tetramethyl-1,3,2-dioxaborolane group could participate in reactions involving the boron-oxygen bonds .
Physical And Chemical Properties Analysis
This compound is a solid at 20°C . It has a melting point range of 166.0 to 170.0°C . It is insoluble in water . Its solubility in hot methanol is almost transparent .
科学的研究の応用
Synthesis and Material Characterization
This compound is utilized in the synthesis and structural characterization of novel materials. For instance, its derivatives have been synthesized and analyzed for their crystal structure and vibrational properties, providing insights into their molecular conformation and potential applications in materials science. The use of density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations facilitates the comparison of spectroscopic data and geometrical parameters with experimental results, enhancing the understanding of their electronic and vibrational characteristics (Wu et al., 2021).
Electrochemical Applications
In the realm of electrochemistry, derivatives of this compound have shown promise. They've been incorporated into electrolytes for fluoride shuttle batteries, demonstrating the effect of borate's acidity strength on the electrochemical compatibility and performance enhancement of such batteries (Kucuk & Abe, 2020).
Sensing Technologies
Boronate ester derivatives of this compound have been explored for their potential in hydrogen peroxide sensing. This research is crucial for developing non-invasive detection methods for biological and chemical analytes. The synthesized fluorescence probes offer a basis for the "Off–On" fluorescence response towards hydrogen peroxide, which is pivotal for applications in biological imaging and environmental monitoring (Lampard et al., 2018).
Photovoltaic and Electrochromic Materials
The compound's derivatives are also being investigated for their use in photovoltaic materials and electrochromic cells. This research is part of the ongoing development of more efficient energy conversion materials and devices that change color in response to electrical stimulation, showing potential for applications in smart windows and displays (Beaupré, Dumas, & Leclerc, 2006).
Organic Electronics
In organic electronics, such as in the synthesis of electron transport materials, the compound and its derivatives have been utilized to develop novel materials that exhibit promising electronic properties for use in organic light-emitting diodes (OLEDs) and solar cells. This includes the preparation of materials that can act as efficient hole transporting materials for stable perovskite solar cells, demonstrating improved thermal stability and hole extraction ability compared to conventional materials (Liu et al., 2016).
Safety and Hazards
This compound may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
特性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)8-5-6-9(18)10(7-8)19-13(15,16)17/h5-7H,18H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHSZRYGYSELEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BF3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682356 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256360-36-7 |
Source


|
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

